molecular formula C11H18N4O B13617811 2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide

2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide

Cat. No.: B13617811
M. Wt: 222.29 g/mol
InChI Key: DUUCOTCYAHOYGK-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide is a compound that features both cyclopropylamino and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide typically involves the reaction of cyclopropylamine with a suitable imidazole derivative. One common method involves the use of 2-methyl-1H-imidazole as a starting material, which is then reacted with a butanoyl chloride derivative under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction could produce amine derivatives .

Scientific Research Applications

2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites in enzymes, thereby inhibiting their activity. The cyclopropylamino group may enhance the binding affinity and specificity of the compound for its targets .

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

2-(cyclopropylamino)-4-(2-methylimidazol-1-yl)butanamide

InChI

InChI=1S/C11H18N4O/c1-8-13-5-7-15(8)6-4-10(11(12)16)14-9-2-3-9/h5,7,9-10,14H,2-4,6H2,1H3,(H2,12,16)

InChI Key

DUUCOTCYAHOYGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCC(C(=O)N)NC2CC2

Origin of Product

United States

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